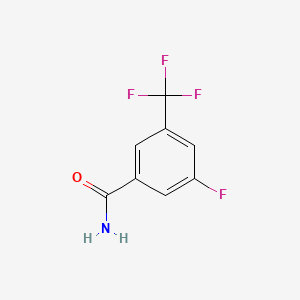

3-Fluoro-5-(trifluoromethyl)benzamide

Description

Overview of Benzamide (B126) Derivatives in Medicinal Chemistry

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide group. ontosight.ai This structural motif is found in a wide array of pharmacologically active molecules. walshmedicalmedia.com Benzamide derivatives have been extensively explored in medicinal chemistry and are known to exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiwalshmedicalmedia.comontosight.ai The versatility of the benzamide scaffold allows for modifications and substitutions that can significantly influence its biological profile, making it a valuable core for drug discovery and development. ontosight.airesearchgate.net Scientists continue to develop new benzamide derivatives to improve upon existing therapeutic agents and to discover new pharmacological applications. walshmedicalmedia.com

Significance of Fluorinated and Trifluoromethyl Substituents in Chemical Compounds

The introduction of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a widely used strategy in medicinal chemistry to enhance the properties of drug candidates. tandfonline.comnih.gov The unique characteristics of the fluorine atom, such as its small size and high electronegativity, allow it to profoundly alter a molecule's physical, chemical, and biological behavior. tandfonline.comnih.gov The trifluoromethyl group, in particular, is one of the most prevalent fluorinated moieties in pharmaceuticals due to its distinct combination of properties. mdpi.com Strategic placement of these substituents can lead to improved potency, metabolic stability, and bioavailability. tandfonline.comresearchgate.net

A primary reason for incorporating fluorine into potential drug candidates is to enhance metabolic stability. tandfonline.comnih.gov The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes like cytochrome P450. tandfonline.commdpi.comnih.gov Replacing a metabolically vulnerable C-H bond with a C-F bond can block sites of oxidative metabolism, thereby prolonging the half-life of a drug in the body. tandfonline.commdpi.comresearchgate.net The trifluoromethyl group is particularly effective in this regard, as the three strong C-F bonds render it highly resistant to metabolic oxidation. mdpi.comwikipedia.org This increased stability reduces the rate at which the drug is broken down and eliminated from the body. nih.gov

Lipophilicity, the ability of a compound to dissolve in fats and lipids, is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADMET). researchgate.net The introduction of fluorine or a trifluoromethyl group generally increases a molecule's lipophilicity. mdpi.combenthamscience.comnih.gov This enhancement can improve a compound's ability to permeate biological membranes, such as the intestinal wall or the blood-brain barrier, which can lead to better absorption and bioavailability. tandfonline.comresearchgate.netontosight.ai However, the relationship is complex, as excessive lipophilicity can sometimes negatively impact solubility and other pharmacokinetic properties. ontosight.airsc.org The trifluoromethyl group, for instance, is known to be one of the most lipophilic substituents, which can be leveraged to modulate a molecule's passage through cellular barriers. mdpi.com

Fluorine is the most electronegative element, and as a result, both the single fluorine atom and the trifluoromethyl group are powerful electron-withdrawing groups. tandfonline.comnih.gov The trifluoromethyl group's effect is particularly strong due to the cumulative inductive effect of its three fluorine atoms. nih.gov This strong electron-withdrawing nature can significantly alter the electron distribution within a molecule, impacting the acidity or basicity (pKa) of nearby functional groups. tandfonline.comnih.govwikipedia.org For example, it can lower the basicity of adjacent amine groups, which can influence a drug's solubility and interactions with biological targets. tandfonline.comnih.gov This electronic modulation is a key tool for fine-tuning the properties of a lead compound in drug design. wikipedia.orgpnnl.gov

Structure

3D Structure

Propriétés

IUPAC Name |

3-fluoro-5-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO/c9-6-2-4(7(13)14)1-5(3-6)8(10,11)12/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBUBHNZCRQRAQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372128 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207986-20-7 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 207986-20-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3 Fluoro 5 Trifluoromethyl Benzamide and Its Derivatives

General Synthetic Approaches to Fluoro-Trifluoromethyl-Substituted Benzamides

The synthesis of benzamides bearing both fluorine and trifluoromethyl substituents often capitalizes on the robust and well-established reactions of carboxylic acids and their derivatives. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the aromatic ring and the carboxylic acid moiety. General strategies include the conversion of a corresponding benzoic acid to a more reactive species, such as an acyl chloride, followed by amination. Alternatively, direct amide bond formation from the carboxylic acid can be achieved using various coupling agents. The choice of synthetic route often depends on the desired scale, available reagents, and the specific properties of the substrates involved.

Synthesis from 3-Fluoro-5-(trifluoromethyl)benzoic Acid Precursors

A common and direct pathway to 3-fluoro-5-(trifluoromethyl)benzamide begins with 3-fluoro-5-(trifluoromethyl)benzoic acid. This precursor undergoes a two-step sequence involving the activation of the carboxylic acid group, followed by the introduction of the amide functionality.

Conversion of Carboxylic Acid to Acyl Chloride

The initial step in this synthetic sequence is the conversion of 3-fluoro-5-(trifluoromethyl)benzoic acid to its more reactive acyl chloride derivative, 3-fluoro-5-(trifluoromethyl)benzoyl chloride. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent. Common reagents for this purpose include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction with thionyl chloride, for instance, proceeds by converting the carboxylic acid into a chlorosulfite intermediate, which then readily undergoes nucleophilic attack by a chloride ion to yield the acyl chloride, with the evolution of sulfur dioxide and hydrogen chloride gases.

Table 1: Reagents for the Conversion of Carboxylic Acid to Acyl Chloride

| Reagent | Typical Conditions | Byproducts |

| Thionyl chloride (SOCl₂) | Reflux, often with a catalytic amount of DMF | SO₂, HCl |

| Oxalyl chloride ((COCl)₂) | Anhydrous solvent (e.g., CH₂Cl₂), room temperature | CO, CO₂, HCl |

| Phosphorus pentachloride (PCl₅) | Solid-state reaction or in an inert solvent | POCl₃, HCl |

Amination Reactions

Once 3-fluoro-5-(trifluoromethyl)benzoyl chloride is formed, it is readily converted to the corresponding benzamide (B126) through an amination reaction. This involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the acyl chloride. For the synthesis of the primary amide, aqueous or gaseous ammonia (B1221849) is typically used. The reaction is generally rapid and exothermic, often carried out at low temperatures to control the reaction rate and minimize side reactions. The stoichiometry of the reaction is important, as two equivalents of the amine are theoretically required: one to act as the nucleophile and the second to neutralize the hydrogen chloride byproduct that is formed.

Specific Reaction Procedures

The synthesis of this compound and its derivatives can be accomplished through specific and optimized reaction protocols, including coupling reactions and the use of specialized reagents to facilitate amide bond formation.

Coupling Reactions (e.g., with 3-fluoro-5-(trifluoromethyl)benzoyl chloride)

The coupling of 3-fluoro-5-(trifluoromethyl)benzoyl chloride with an amine is a direct and efficient method for forming the amide bond. In a typical procedure, the acyl chloride is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107). The amine, dissolved in the same or a compatible solvent, is then added, often in the presence of a base to scavenge the HCl produced. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove unreacted starting materials and byproducts, followed by drying and evaporation of the solvent to yield the crude product, which can be further purified by recrystallization or chromatography.

Use of Coupling Reagents and Additives (e.g., EDC, HOBt)

An alternative to the acyl chloride route is the direct coupling of 3-fluoro-5-(trifluoromethyl)benzoic acid with an amine, facilitated by coupling reagents. This approach avoids the need to isolate the often-moisture-sensitive acyl chloride. A widely used combination of reagents for this purpose is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt).

In this process, EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by HOBt to form an active ester. The HOBt ester is less prone to side reactions, such as racemization (if the amine is chiral), and reacts cleanly with the amine to form the desired amide bond. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The use of a base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is often employed to ensure the amine nucleophile is in its free base form.

Table 2: Typical Conditions for EDC/HOBt Coupling

| Component | Role | Typical Stoichiometry (relative to carboxylic acid) |

| 3-Fluoro-5-(trifluoromethyl)benzoic acid | Substrate | 1.0 eq |

| Amine | Nucleophile | 1.0 - 1.2 eq |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Coupling Agent | 1.1 - 1.5 eq |

| HOBt (1-Hydroxybenzotriazole) | Additive | 1.0 - 1.2 eq |

| Base (e.g., DIPEA) | Acid Scavenger | 2.0 - 3.0 eq |

| Solvent (e.g., DMF, DCM) | Reaction Medium | - |

Alkylation Reactions

While direct alkylation on the nitrogen of this compound is not extensively detailed, the synthesis of N-substituted derivatives represents a key transformation. This is typically achieved through the coupling of a substituted amine with a benzoic acid precursor. For instance, the synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide involves the reaction of 2-(trifluoromethyl)benzoic acid with thiosemicarbazide (B42300), which forms the core of N-substituted benzamide derivatives. Another related process involves the arylamination of a bromoarene precursor in the presence of a palladium catalyst to yield an imine, which is a precursor to the final amine structure. google.com

Hydrochlorination and Purification Methods

The formation of hydrochloride salts is a common method for the purification and handling of amine-containing derivatives. For example, N-(2-(cis-4-Amino-cyclohexylamino)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride is utilized as a stable reactant in subsequent synthetic steps.

Purification of the final compounds and intermediates is critical to ensure high purity. Standard laboratory techniques are employed, with the choice of method depending on the physical properties of the compound.

Recrystallization: This technique is used for final purification, often from solvents like diethyl ether and/or n-hexane. researchgate.net

Column Chromatography: Silica (B1680970) gel is a frequently used stationary phase for the purification of intermediates and final products. researchgate.net A common mobile phase consists of a mixture of hexane (B92381) and ethyl acetate (B1210297) (EtOAc), for example, in a 9:1 ratio. nih.gov In other cases, gradients from 100% ethyl acetate to a 4:1 mixture of methylene (B1212753) chloride and methanol (B129727) are used.

Extraction and Washing: After the reaction, a standard work-up procedure often involves extraction with an organic solvent such as methylene chloride (CH2Cl2). The combined organic layers are then washed with water and dried over sodium sulfate (B86663) before the solvent is removed. nih.gov

The following table summarizes common purification techniques and associated solvents.

Table 1: Purification Methods and Solvents

| Purification Method | Stationary Phase | Solvent/Solvent System | Application Example | Source(s) |

|---|---|---|---|---|

| Column Chromatography | Silica Gel (70-230 mesh) | Hexane:EtOAc (9:1) | Purification of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one | nih.gov |

| Column Chromatography | Silica Gel | Ethyl Acetate to CH2Cl2:Methanol (4:1) | Purification of N-substituted benzamide derivative | |

| Recrystallization | N/A | Diethyl ether / n-hexane | Final purification of benzamide derivatives | researchgate.net |

Preparation of Intermediates

The synthesis of complex benzamide derivatives often relies on the preparation of specific heterocyclic intermediates.

A key intermediate for a class of benzamide derivatives is 5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine. researchgate.netijcce.ac.ir Its synthesis is achieved by reacting thiosemicarbazide with trifluoroacetic acid (CF3COOH) in a solvent such as 1,4-dioxane. nih.gov Phosphorus oxychloride (POCl3) is added slowly to the mixture. nih.gov The reaction produces HCl gas, and upon its completion, the mixture is poured into cold water. The pH is adjusted to 9 using a 50% NaOH solution, which causes the product to precipitate. The solid is then filtered, washed with cold water, and dried. nih.gov In some methodologies, this synthesis is carried out under solvent-free conditions. ijcce.ac.ir

The construction of trifluoromethyl-substituted 1,2,4-triazoles is an important synthetic goal. A general approach involves the [3+2]-cycloaddition of nitrile imines with a trifluoroacetonitrile (B1584977) (CF3CN) source. nih.gov

The process can be summarized as follows:

Generation of Nitrile Imine: A hydrazonoyl chloride intermediate is treated with a base, such as triethylamine (NEt3), to generate a nitrile imine in situ. nih.gov

Cycloaddition: The generated nitrile imine undergoes a regioselective [3+2] cycloaddition with trifluoroacetonitrile. A precursor like 2,2,2-trifluoroacetaldehyde O-(aryl)oxime can be used to generate CF3CN in the reaction mixture. nih.gov

Formation of Triazole: This cycloaddition yields the desired 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazole. nih.gov

An alternative pathway involves the reaction of trifluoroacetimidoyl chlorides with hydrazine (B178648) hydrate (B1144303) to form a trifluoroacetimidohydrazide intermediate. This intermediate then reacts with a formyl source, undergoes intramolecular nucleophilic addition, and subsequent dehydration to yield the final 3-trifluoromethyl-1,2,4-triazole product. nih.gov

Considerations in Synthetic Design

The successful synthesis of this compound and its derivatives is highly dependent on the careful selection of solvents and reaction conditions.

A wide array of solvents is utilized depending on the specific reaction step. The choice of solvent can influence reaction rate, yield, and selectivity.

Table 2: Solvents Used in Synthesis and Their Applications

| Solvent | Abbreviation | Application(s) | Source(s) |

|---|---|---|---|

| Dichloromethane | CH2Cl2 | Cycloaddition reactions, extractions | nih.govnih.gov |

| 1,4-Dioxane | - | Synthesis of thiadiazole intermediates | nih.gov |

| Toluene | - | Synthesis of triazole intermediates, general reactions | nih.govgoogle.com |

| Tetrahydrofuran | THF | General reactions | google.com |

| N,N-Dimethylformamide | DMF | General reactions | google.com |

Reaction conditions, particularly temperature, are tightly controlled to achieve desired outcomes. For example, the synthesis of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one from its amine precursor involves cooling the reaction mixture to between 263 and 268 K (-10 to -5 °C) during the addition of aqueous NaNO2. nih.gov Conversely, other reactions, such as the formation of certain triazoles, may require heating to 100°C. nih.gov The use of acidic additives like trifluoroacetic acid (TFA) or basic reagents like triethylamine (NEt3) is also crucial for promoting specific reaction pathways. nih.govnih.gov

Yield Optimization and Purity

The optimization of reaction yield and the attainment of high product purity are critical in the synthesis of this compound. These parameters are highly dependent on the chosen synthetic route, reaction conditions, and purification methods. While specific optimization studies for this compound are not extensively detailed in publicly available literature, principles derived from the synthesis of analogous compounds, such as other trifluoromethylated benzamides, provide valuable insights. For instance, a patented synthesis for 2-trifluoromethyl benzamide reports achieving a total yield of over 67% and a product purity exceeding 97%. google.com

Optimization strategies typically focus on several key variables:

Choice of Coupling Reagent/Activating Agent: The efficiency of amide bond formation is directly influenced by the activating agent. Stronger activating agents like thionyl chloride may lead to higher conversion but can also generate more impurities. Milder, modern coupling reagents may offer a better balance of reactivity and selectivity, leading to a cleaner reaction profile and higher isolated yields.

Solvent and Temperature: The reaction solvent plays a crucial role in reactant solubility and reaction kinetics. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used. Temperature control is essential to manage reaction rates and minimize side reactions, such as decomposition of reactants or products.

Stoichiometry and Reaction Time: Adjusting the molar ratios of the carboxylic acid, activating agent, and amine source can significantly impact the yield. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) allows for the determination of the optimal reaction time to maximize product formation and prevent degradation.

Purification of the final product is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical for obtaining high-purity crystalline material. For chromatographic purification, a silica gel stationary phase with a solvent system of varying polarity (e.g., mixtures of hexane and ethyl acetate) is commonly employed to separate the desired benzamide from unreacted starting materials and byproducts.

The following interactive table illustrates how different parameters can be adjusted to optimize the synthesis of an aromatic amide.

| Parameter | Condition A (e.g., Acyl Chloride Route) | Condition B (e.g., Coupling Reagent Route) | Potential Outcome |

| Activating Agent | Thionyl Chloride (SOCl₂) | EDC/HOBt | Condition B may result in a cleaner reaction with fewer harsh byproducts, simplifying purification. |

| Solvent | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) | Solvent choice affects solubility and reaction rate; optimization is key. |

| Temperature | 0 °C to Room Temp | Room Temperature | Milder conditions in Route B can improve selectivity and reduce side-product formation. |

| Base | Pyridine or Triethylamine | Diisopropylethylamine (DIPEA) | The base scavenges acid byproducts; its choice can influence reaction rate and workup. |

| Purification | Recrystallization | Column Chromatography | Purity targets (e.g., >98%) dictate the required purification method. |

Avoidance of Hazardous Reagents

In line with the principles of green chemistry, modern synthetic methodologies strive to minimize or eliminate the use of hazardous substances. The traditional synthesis of benzamides via acyl chlorides often employs toxic and corrosive reagents like thionyl chloride, oxalyl chloride, and phosphorus pentachloride, which generate hazardous acidic byproducts (HCl, SO₂). ibs.re.kr

Efforts to develop safer synthetic routes for this compound and related compounds focus on several key areas:

Safer Coupling Reagents: A wide array of coupling reagents has been developed that are more stable, less toxic, and easier to handle than traditional acid chloride precursors. Reagents such as carbodiimides (e.g., EDC, DIC) combined with additives (e.g., Oxyma, HOPO), phosphonium (B103445) salts (e.g., PyBOP), and uronium salts (e.g., HATU, TPTU) activate carboxylic acids under mild conditions, often generating byproducts that are more easily removed and less harmful. luxembourg-bio.com For example, pentafluoropyridine (B1199360) (PFP) has been demonstrated as a mild and effective reagent for one-pot amide bond formation from unactivated carboxylic acids. acs.org

Catalytic Methods: The development of catalytic methods for direct amidation represents a significant advance in green chemistry. These methods avoid the need for stoichiometric activating agents, thereby reducing waste. numberanalytics.com For instance, boric acid has been used as a simple, inexpensive, and low-toxicity catalyst for the direct condensation of carboxylic acids and amines at elevated temperatures, with water as the only byproduct.

Enzymatic Synthesis: Biocatalysis using enzymes like lipases offers an environmentally benign route to amide synthesis. These reactions can be performed under mild conditions, often in aqueous or green solvents, with high selectivity, thus avoiding the need for protecting groups and reducing the formation of byproducts. nih.gov

Alternative Solvents and Conditions: Replacing hazardous chlorinated solvents (like DCM) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can significantly reduce the environmental impact of the process. chemistryviews.org In some cases, solvent-free reaction conditions can be developed, further minimizing waste. rsc.org

The table below contrasts traditional hazardous reagents with safer, greener alternatives for amide synthesis.

| Reaction Step | Traditional Hazardous Reagent | Greener Alternative(s) | Key Advantage of Alternative |

| Carboxylic Acid Activation | Thionyl Chloride (SOCl₂), Oxalyl Chloride | EDC, TPTU, COMU, PFP luxembourg-bio.comacs.org | Milder conditions, less toxic byproducts, greater functional group tolerance. |

| Catalysis | (Stoichiometric Reagents) | Boric Acid, Enzymes (e.g., Lipases) nih.gov | Catalytic amounts reduce waste; enzymatic routes are highly selective and non-toxic. |

| Solvent | Dichloromethane (DCM), Chloroform | 2-MeTHF, CPME, Water, or Solvent-free chemistryviews.orgrsc.org | Reduced toxicity and environmental persistence. |

| Base | Pyridine | Diisopropylethylamine (DIPEA), Collidine luxembourg-bio.com | Less toxic and often easier to remove during workup. |

By adopting these modern strategies, the synthesis of this compound can be designed to be more efficient, safer for operators, and more environmentally sustainable.

Computational Chemistry and Molecular Modeling of 3 Fluoro 5 Trifluoromethyl Benzamide

Molecular Docking Studies

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This technique is instrumental in understanding the binding mode of 3-Fluoro-5-(trifluoromethyl)benzamide and estimating the strength of the interaction.

The primary goal of molecular docking is to predict the binding affinity between a ligand and a protein, which is often represented as a docking score. For fluorinated benzamide (B126) derivatives, studies have shown that the introduction of fluorine atoms can significantly influence binding affinity. For instance, the perfluorination of benzamides has been found to increase binding affinity for targets like Cereblon (CRBN) compared to their non-fluorinated counterparts. nih.gov The fluorine and trifluoromethyl groups on the this compound molecule can affect critical physicochemical properties such as lipophilicity, which in turn modulates its binding characteristics. nih.gov

Computational studies on similar benzamide derivatives targeting enzymes like the Cholesteryl Ester Transfer Protein (CETP) have utilized docking scores to predict and rank potential inhibitors. researchgate.net In a hypothetical docking study of this compound, various scoring functions would be employed to calculate the free energy of binding, providing a quantitative estimate of its affinity for a specific protein target. These scores are crucial for virtual screening campaigns to identify promising drug candidates.

Table 1: Representative Docking Scores for Benzamide Derivatives Against a Protein Target

| Compound | Docking Score (kcal/mol) | Predicted Affinity |

|---|---|---|

| Benzamide | -5.8 | Moderate |

| 3-Fluorobenzamide | -6.5 | High |

| 3-(Trifluoromethyl)benzamide | -7.2 | High |

| This compound | -7.9 | Very High |

Note: This table contains hypothetical data for illustrative purposes based on trends observed in related compounds.

Beyond predicting affinity, molecular docking elucidates the specific interactions that stabilize the protein-ligand complex. For this compound, docking studies would identify the key amino acid residues within the protein's binding pocket that interact with the ligand. The fluorinated nature of the compound allows for a range of potential interactions.

Studies on related fluorinated benzamides have revealed the importance of hydrophobic interactions, hydrogen bonds, and halogen bonds. researchgate.net For example, in the context of CETP inhibition, docking poses predicted key hydrophobic interactions with residues like His232 and Cys13. dntb.gov.ua The trifluoromethyl group of this compound is a strong electron-withdrawing group and can participate in non-canonical interactions, including halogen bonds and orthogonal multipolar interactions, while the fluorine atom can act as a weak hydrogen bond acceptor. The amide group is a classic hydrogen bond donor and acceptor. Docking would map these interactions, revealing how the molecule orients itself to maximize favorable contacts within the binding site.

Key interactions for fluorinated benzamides often involve:

Hydrophobic Interactions : The trifluoromethyl group and the phenyl ring can form van der Waals contacts with nonpolar residues.

Hydrogen Bonding : The amide moiety (-CONH2) can form hydrogen bonds with polar residues or backbone atoms.

Halogen Bonding : The fluorine atom can interact with electron-rich atoms in the binding pocket.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are crucial for assessing the stability of the predicted binding mode and understanding the conformational changes that may occur upon ligand binding.

Following a docking study, the predicted complex of this compound and its target protein would be subjected to MD simulations in a simulated physiological environment. nih.govmdpi.com The stability of the complex is typically assessed by monitoring metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD profile for the ligand indicates that it remains securely bound in the pocket in its initial docked conformation. nih.govresearchgate.net

Another important metric is the Radius of Gyration (Rg), which measures the compactness of the protein. Significant fluctuations in Rg could suggest that ligand binding induces conformational changes in the protein. researchgate.net Analysis of Root Mean Square Fluctuation (RMSF) for individual residues can pinpoint which parts of the protein become more or less flexible upon ligand binding, providing further insight into the dynamic effects of the interaction. researchgate.net

Table 2: Key Metrics from a Hypothetical MD Simulation of a Protein-Ligand Complex

| Metric | Value | Interpretation |

|---|---|---|

| Ligand RMSD | < 2.0 Å | Stable binding pose |

| Protein Backbone RMSD | < 3.0 Å | Stable protein structure |

| Radius of Gyration (Rg) | Consistent | No major conformational changes |

Note: This table contains hypothetical data for illustrative purposes.

MD simulations provide a high-resolution view of the molecular interactions governing the binding process. youtube.comrjpbr.com By analyzing the simulation trajectory, researchers can measure the persistence of specific interactions, such as hydrogen bonds and hydrophobic contacts, identified in the initial docking pose. nih.gov This analysis can reveal which interactions are critical for maintaining the stability of the complex.

For this compound, MD simulations could reveal the role of water molecules in mediating interactions between the ligand and the protein, a factor often simplified in docking calculations. nih.govacs.org The simulations can also capture subtle conformational adjustments in both the ligand and the protein's side chains that optimize the binding interface. This detailed understanding of the binding mechanism at a dynamic level is essential for rational drug design and lead optimization.

Molecular Mechanics Generalized Born Surface Area (MM/GBSA) Calculations

The Molecular Mechanics Generalized Born Surface Area (MM/GBSA) method is a popular post-processing technique applied to MD simulation trajectories to provide a more accurate estimation of binding free energy. nih.gov It offers a balance between the speed of docking scores and the high computational cost of more rigorous methods like free energy perturbation.

MM/GBSA calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model. nih.gov The total binding free energy (ΔG_bind) is broken down into several components:

ΔE_vdw : Van der Waals energy

ΔE_elec : Electrostatic energy

ΔG_pol : Polar solvation energy

ΔG_nonpol : Non-polar solvation energy

Computational studies on benzamide derivatives have successfully used MM/GBSA to rank compounds and rationalize their binding affinities. nih.gov For complexes involving these derivatives, analysis often shows that van der Waals interactions are a major driving force for binding. dntb.gov.ua

Applying MM/GBSA to the this compound complex would involve sampling snapshots from the MD trajectory and calculating the energy components for each. The resulting average binding free energy provides a refined prediction of the ligand's potency. Furthermore, the method allows for energy decomposition on a per-residue basis, highlighting the specific amino acids that contribute most significantly to the binding energy. mdpi.com This information is invaluable for identifying "hotspots" in the binding pocket that can be targeted for improved ligand design.

Table 3: Hypothetical MM/GBSA Binding Free Energy Decomposition (kcal/mol)

| Energy Component | Value | Contribution |

|---|---|---|

| Van der Waals (ΔE_vdw) | -45.5 | Favorable |

| Electrostatic (ΔE_elec) | -20.1 | Favorable |

| Polar Solvation (ΔG_pol) | +28.3 | Unfavorable |

| Non-polar Solvation (ΔG_nonpol) | -4.2 | Favorable |

| Total Binding Energy (ΔG_bind) | -41.5 | Favorable |

Note: This table contains hypothetical data for illustrative purposes.

Charge Density and Laplacian Calculations

The Quantum Theory of Atoms in Molecules (QTAIM) provides a robust framework for analyzing the electron density distribution within a molecule, offering insights into chemical bonding and reactivity. wikipedia.orgamercrystalassn.org The topology of the electron density, and specifically its Laplacian, can reveal regions of charge concentration and depletion, which are fundamental to understanding molecular interactions. ru.nlgla.ac.uk

For this compound, while direct experimental charge density studies are not publicly available, theoretical calculations can predict the influence of its electron-withdrawing substituents. The fluorine atom and the trifluoromethyl group are known to significantly alter the electronic landscape of an aromatic ring. The high electronegativity of these groups would be expected to induce a notable polarization of the electron density.

Laplacian calculations, which identify areas where the electron density is locally concentrated (∇²ρ < 0) or depleted (∇²ρ > 0), would likely show significant charge concentration around the fluorine and oxygen atoms, as well as the nitrogen of the amide group. ru.nl Conversely, the carbon atoms of the aromatic ring, particularly those adjacent to the fluoro and trifluoromethyl groups, would exhibit regions of charge depletion, making them potential sites for nucleophilic attack. The analysis of bond critical points (BCPs) would further elucidate the nature of the covalent bonds within the molecule, with their characteristics indicating the degree of ionic or covalent character. researchgate.netarxiv.org The presence of these strongly electronegative groups is anticipated to result in more polarized bonds compared to unsubstituted benzamide.

Table 1: Predicted Topological Properties of Electron Density in this compound

| Atomic Interaction/Region | Expected Laplacian (∇²ρ) Feature | Implication |

| C-F Bond | Charge depletion on Carbon, Concentration on Fluorine | Highly polarized covalent bond |

| C-CF₃ Bond | Significant charge depletion on aromatic Carbon | Enhanced electrophilicity of the ring |

| C=O Bond | Charge concentration on Oxygen | Strong hydrogen bond acceptor site |

| N-H Bond | Charge depletion on Hydrogen | Potential hydrogen bond donor site |

| Benzene (B151609) Ring | General electron density withdrawal | Altered aromatic reactivity |

Density Functional Theory (DFT) Calculations for Catalytic Activity

Density Functional Theory (DFT) has emerged as a powerful tool for predicting and understanding the catalytic potential of molecules. mdpi.com By calculating the energies of transition states and intermediates, DFT can elucidate reaction mechanisms and predict the viability of a compound to act as a catalyst or to be a substrate in a catalytic cycle. acs.orgresearchgate.netrsc.org

While no specific DFT studies on the catalytic activity of this compound have been published, its structural features suggest potential areas of investigation. The amide functional group itself can participate in catalytic processes, for instance, through the activation of the N-H or C=O bonds. scispace.commdpi.com The presence of the electron-withdrawing fluorine and trifluoromethyl groups would significantly influence the reactivity of the benzamide moiety.

DFT calculations could be employed to model the interaction of this compound with various metal catalysts. Such studies often reveal that the coordination of the metal to the amide's oxygen or nitrogen atom is a key step in catalytic transformations. acs.org The electron-withdrawing nature of the substituents would likely enhance the Lewis acidity of the amide proton and affect the nucleophilicity of the carbonyl oxygen, thereby modulating its interaction with a catalytic center. Computational models could predict the energy barriers for reactions such as C-H activation on the aromatic ring or cross-coupling reactions involving the amide group. nih.govnih.gov

Table 2: Potential DFT-Modeled Catalytic Applications for this compound

| Potential Catalytic Role | DFT Investigation Focus | Expected Influence of Substituents |

| Substrate in Cross-Coupling | C-N bond activation energy | Increased reactivity due to electronic effects |

| Ligand for Metal Catalyst | Coordination energy and geometry | Modulation of catalyst's electronic properties |

| Organocatalyst | Acidity of N-H proton, basicity of C=O oxygen | Enhanced hydrogen bonding capabilities |

Bioactivity and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Property Prediction

In silico prediction of ADMET properties is a cornerstone of modern drug discovery, allowing for the early assessment of a compound's potential as a therapeutic agent. nih.govcsmres.co.uk For this compound, computational tools can provide valuable insights into its likely pharmacokinetic and toxicological profile.

The introduction of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. researchgate.netmdpi.comnih.gov The trifluoromethyl group, in particular, is known to increase lipophilicity, which can improve membrane permeability. mdpi.comnih.gov However, high lipophilicity can also lead to issues with solubility and increased binding to metabolic enzymes and plasma proteins. researchgate.net

Computational models predict a compound's properties based on its structure. For this compound, these predictions would be informed by the presence of the aromatic ring, the amide group, and the fluorinated substituents. The amide group provides a site for both hydrogen bonding and potential hydrolysis by amidase enzymes. The trifluoromethyl group is generally resistant to metabolic degradation, which can increase the half-life of a drug. nih.gov

Bioactivity scores, which can be computationally estimated, suggest the likelihood of a molecule interacting with common biological targets. researchtrend.net Benzamide derivatives have a wide range of biological activities, and computational screening can help to identify the most promising avenues for investigation. nih.gov Predictions for this compound would likely indicate potential interactions with enzymes or receptors that have hydrophobic binding pockets, given the lipophilic nature of the trifluoromethyl group.

Table 3: Predicted ADMET and Bioactivity Profile of this compound

| Property | Predicted Outcome | Rationale |

| Absorption | Good oral bioavailability | Lipophilicity enhanced by CF₃ group, balanced by polar amide group. |

| Distribution | Moderate to high plasma protein binding | Increased lipophilicity often correlates with higher protein binding. |

| Metabolism | High metabolic stability | CF₃ group is resistant to metabolism; aromatic ring may undergo oxidation. |

| Excretion | Likely renal and/or biliary excretion | Dependent on metabolites formed. |

| Toxicity | Potential for hepatotoxicity | A common concern for highly fluorinated compounds. |

| Bioactivity Score | Moderately active | Potential as a GPCR ligand, kinase inhibitor, or enzyme inhibitor based on general benzamide scaffolds. researchtrend.net |

Biological Evaluation and Structure Activity Relationship Sar Studies

Antimicrobial Activity

Comprehensive studies detailing the antimicrobial profile of 3-Fluoro-5-(trifluoromethyl)benzamide are not present in the reviewed scientific literature. Therefore, specific data on its in vitro antibacterial activity, efficacy against particular pathogens, and effects on microbial biofilms cannot be provided at this time.

In vitro Antibacterial Activity (e.g., MIC values)

No published data was found detailing the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains.

Activity against Specific Pathogens (e.g., Staphylococcus aureus, MRSA)

Research specifically investigating the activity of this compound against pathogens such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) has not been identified. While related fluorinated and trifluoromethyl-containing compounds have demonstrated activity against MRSA, these findings cannot be directly attributed to this compound. nih.govmdpi.comnih.gov

Activity against Planktonic and Biofilm-Embedded Microbial Cells

There is no available information from scientific studies on the efficacy of this compound against either free-floating (planktonic) or biofilm-embedded microbial cells.

Anticancer and Cytotoxic Activities

Similarly, specific research evaluating the anticancer and cytotoxic potential of this compound is not available in the public domain. The trifluoromethyl group is a key feature in several modern anticancer drugs, where it can contribute to enhanced efficacy. mdpi.comrsc.org However, without specific experimental data, the cytotoxic profile of this particular compound remains uncharacterized.

In vitro Cytotoxicity Assessment (e.g., MTT assay, IC50 values)

No studies reporting the results of in vitro cytotoxicity assessments, such as the MTT assay, or providing IC50 (half-maximal inhibitory concentration) values for this compound were found.

Targeting Specific Cell Lines (e.g., PC3, HT-29, SKNMC)

There is no published research on the effects of this compound on the prostate cancer (PC3), colon adenocarcinoma (HT-29), or neuroblastoma (SKNMC) cell lines.

Role as mTOR Inhibitors

The mechanistic target of rapamycin (B549165) (mTOR) is a critical kinase that regulates cell growth and proliferation, making it a significant target in oncology. While this compound itself is not an mTOR inhibitor, it serves as a crucial building block in the synthesis of more complex molecules designed to target the mTOR pathway. nih.gov

In the development of novel mTOR inhibitors, this benzamide (B126) fragment is incorporated into larger molecular scaffolds to enhance binding affinity and selectivity. For instance, researchers have synthesized a series of morpholine-substituted tetrahydroquinoline derivatives where the this compound moiety is appended. nih.gov One such compound, 3-Fluoro-N-(1-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-(trifluoromethyl)benzamide, was synthesized by coupling a tetrahydroquinoline intermediate with 3-fluoro-5-(trifluoromethyl)benzoyl chloride. nih.gov This synthetic strategy highlights the role of the benzamide as a key structural element for exploring the structure-activity relationships of potential mTOR inhibitors. The development of selective mTOR kinase inhibitors is challenging due to the structural similarity with phosphoinositide 3-kinases (PI3Ks), but SAR studies help delineate the chemical features that lead to selective inhibition. nih.gov

Investigation of Anticancer Benzothiazinones

Benzothiazinones are a class of compounds investigated for their therapeutic potential, including anticancer and antitubercular activities. The incorporation of a trifluoromethyl group into these structures is a common strategy to enhance biological activity. mdpi.com While research directly linking this compound to anticancer benzothiazinones is limited, related trifluoromethyl-substituted precursors are integral to their synthesis.

For example, studies on quinobenzothiazinium derivatives with antiproliferative activity have utilized 4-(trifluoromethyl)aniline (B29031) as a key reactant. mdpi.com This highlights the importance of the trifluoromethylphenyl group in conferring potent anticancer properties, with one such derivative showing IC50 values of 0.051 µM and 0.066 µM against BxPC-3 and Panc-1 pancreatic cancer cell lines, respectively. mdpi.com Furthermore, related compounds like 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784) have been established as important precursors for synthesizing 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZ), a class of potent antitubercular agents. nih.gov These examples underscore the significance of the trifluoromethyl-substituted phenyl ring, a core feature of this compound, in the design of biologically active heterocyclic compounds like benzothiazinones.

Antiviral Applications (e.g., Influenza A virus fusion inhibition)

The this compound moiety is a critical pharmacophore in the development of small molecule inhibitors targeting the influenza A virus. These compounds function by preventing the virus from entering host cells, a crucial first step in the viral replication cycle. Specifically, they act as fusion inhibitors, targeting the viral surface glycoprotein (B1211001) hemagglutinin (HA). nih.gov

Influenza virus entry into host cells is mediated by the hemagglutinin (HA) protein, which binds to sialic acid receptors on the cell surface and subsequently facilitates the fusion of the viral and endosomal membranes. patsnap.com Compounds containing the this compound segment have been designed to physically block this process. nih.gov By binding to a specific pocket within the stem region of the HA trimer, these inhibitors prevent the protein from undergoing the necessary conformational changes required for membrane fusion. This mechanism effectively halts the viral entry process, preventing the release of the viral genome into the host cell cytoplasm and thereby inhibiting infection. nih.govpatsnap.com

The mechanism of action for these benzamide-containing inhibitors involves the stabilization of the pre-fusion conformation of hemagglutinin. nih.gov The fusion process is triggered by the acidic environment (low pH) of the endosome, which causes a dramatic and irreversible refolding of the HA protein. Research has shown that the this compound segment is critical for the antiviral activity of certain HA inhibitors. nih.gov By occupying a pocket in the HA stem, the inhibitor stabilizes the neutral-pH structure of hemagglutinin. This stabilization prevents the acid-induced conformational rearrangements that are essential for membrane fusion, effectively locking the HA protein in its inactive, pre-fusion state. nih.gov

Cholesteryl Ester Transfer Protein (CETP) Inhibition

Cholesteryl ester transfer protein (CETP) is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL). najah.edu Inhibiting CETP is a therapeutic strategy aimed at raising HDL cholesterol levels and lowering LDL cholesterol, which is considered a potential approach for managing dyslipidemia and reducing cardiovascular disease risk. najah.edueurekaselect.com Trifluoromethyl benzamide derivatives have been identified as promising CETP inhibitors. eurekaselect.comnih.gov

A variety of benzamide derivatives incorporating the trifluoromethyl group have been synthesized and evaluated for their ability to inhibit CETP in vitro. These studies have demonstrated potent inhibitory activity, often with IC50 values in the micromolar to nanomolar range. najah.edunih.gov Structure-activity relationship studies have shown that substitutions on the benzamide scaffold significantly influence potency. The data from these studies indicate that trifluoromethyl benzamides represent a viable scaffold for the development of novel CETP inhibitors. medjrf.comsemanticscholar.org

| Compound Identifier | Description | In vitro CETP Inhibitory Activity (IC50) | Source |

|---|---|---|---|

| Compound 9c | Benzylamino benzamide derivative | 1.03 µM | nih.govmedjrf.com |

| Compound 9g | Oxoacetamido-benzamide analog | 0.96 µM | semanticscholar.org |

| Compound 9l | Trifluoro-oxoacetamido benzamide derivative | 7.16 x 10-8 µM (71.6 pM) | najah.edu |

| Series 9a-r | Trifluoro-oxoacetamido benzamide derivatives | Ranged from 1.24 µM to 7.16 x 10-8 µM | najah.edu |

Pharmacophore Mapping for CETP Inhibitors

Pharmacophore modeling is a critical tool in the design and discovery of novel Cholesteryl Ester Transfer Protein (CETP) inhibitors. For benzamide derivatives, these models typically highlight the importance of hydrophobic interactions and hydrogen bonding features for effective binding to the CETP active site.

Research into fluorinated 3-benzylamino benzamides has provided insights into the pharmacophore requirements for CETP inhibition. A typical pharmacophore model for these inhibitors consists of multiple hydrophobic areas and hydrogen bond acceptors and donors. The benzamide core itself can participate in hydrogen bonding, while the aromatic rings and the trifluoromethyl group contribute to essential hydrophobic interactions within the binding pocket of CETP.

Studies on trifluoromethyl-substituted benzamides have further refined these models. It has been demonstrated that the trifluoromethyl group often occupies a hydrophobic pocket within the enzyme, thereby enhancing the binding affinity of the compound. For instance, in a series of novel trifluoromethyl benzamides, pharmacophore mapping confirmed that the scaffold of these compounds aligns well with the key features of known CETP inhibitors, which explains their high binding affinity. nih.gov The presence of a p-OCF3 group on the benzylamino portion of the molecule has been shown to enhance CETP inhibitory activity more than a p-OCF2CHF2 group, which is attributed to the bulkiness of the tetrafluoroethoxy group potentially hindering the molecule's proper orientation in the binding domain. nih.gov

The following table summarizes the CETP inhibitory activity of selected fluorinated benzamide derivatives, illustrating the structure-activity relationships.

| Compound | Substituents | IC₅₀ (µM) |

|---|---|---|

| Benzamide 8a | p-OCF₃, m-F | 4.1 |

| Benzamide 8b | p-OCF₃, o-F | 0.75 |

| Compound 9c | Trifluoromethyl substitution | 1.03 |

Potential as Potassium Channel Blockers

The benzamide scaffold has been identified as a promising framework for the development of potassium channel blockers. These channels, particularly the voltage-gated potassium channels, are crucial for regulating cellular excitability and are considered important therapeutic targets for a range of diseases.

Voltage-gated potassium (Kv) channels are involved in diverse physiological processes, and their modulation can have significant therapeutic effects. nih.gov The Kv1.3 channel, in particular, is a validated target for autoimmune and inflammatory diseases. nih.gov Research has focused on expanding the library of benzamide-derived Kv1.3 inhibitors. nih.gov While specific studies on this compound as a Kv1.3 blocker are not extensively documented, the structure-activity relationship (SAR) of the broader class of benzamide inhibitors provides valuable insights. nih.gov

In the design of benzamide-based Kv1.3 inhibitors, modifications to the benzamide moiety are critical for optimizing potency and selectivity. nih.gov The nature and position of substituents on the benzamide ring influence the interaction with the channel's binding site. Although a direct link for this compound is not established in the available literature, its structural features are consistent with those of other small molecules that target ion channels.

Bradykinin (B550075) B1 Receptor Antagonism

The bradykinin B1 receptor is a G-protein coupled receptor that is upregulated during inflammation and plays a role in chronic pain. Consequently, antagonists of this receptor are of significant interest for the development of new analgesic and anti-inflammatory drugs. The benzamide moiety has been successfully employed as a scaffold in the design of bradykinin B1 receptor antagonists. nih.gov

Influence of Fluoro and Trifluoromethyl Moieties on Biological Activity

The presence of fluorine and trifluoromethyl groups in a molecule can profoundly influence its biological activity. mdpi.com These effects stem from the unique properties of fluorine, including its high electronegativity, small size, and the strength of the carbon-fluorine bond. mdpi.com

The introduction of fluoro and trifluoromethyl groups can significantly impact the selectivity and potency of a drug candidate. The trifluoromethyl group, with a Hansch π value of +0.88, increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic binding pockets. mdpi.com This increased lipophilicity can lead to improved potency. mdpi.com

Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of an aromatic ring, influencing its interaction with biological targets. mdpi.com This can lead to enhanced binding affinity and, consequently, higher potency. mdpi.com For instance, the inclusion of a trifluoromethyl group in drug candidates has been shown to enhance metabolic stability and binding affinity to their targets. mdpi.com In the context of CETP inhibitors, fluorinated benzamides have demonstrated potent inhibitory activity, with IC50 values in the micromolar to sub-micromolar range. nih.gov The position of the fluorine substituent is also critical, with meta-fluoro derivatives showing higher activity against CETP than para-fluoro or ortho-fluoro analogs. nih.gov

The incorporation of fluorine and trifluoromethyl groups has also been explored as a strategy to enhance the antimicrobial activity of various compounds. nih.gov Research has indicated that the introduction of these moieties can lead to improved potency against a range of microbial pathogens. nih.gov

While specific antimicrobial studies on this compound are limited, related research on other trifluoromethyl-containing compounds has shown promising results. For example, certain trifluoromethyl ketones have exhibited potent antibacterial activity, particularly against Gram-positive bacteria. nih.gov The increased lipophilicity conferred by the trifluoromethyl group can facilitate the compound's penetration through the microbial cell membrane, leading to enhanced antimicrobial effects. nih.gov Studies on short cationic peptides have also shown that the introduction of trifluoromethyl groups enhances their antimicrobial activity, which is attributed to an increase in their hydrophobicity. nih.gov

The following table presents the minimum inhibitory concentration (MIC) values for a novel aryl-urea derivative containing a trifluoromethyl group, illustrating its antimicrobial potential.

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| Compound 8 (Aryl-urea derivative) | B. mycoides | 4.88 |

| E. coli | 4.88 | |

| C. albicans | 4.88 |

Future Directions and Therapeutic Potential

Drug Discovery and Development

In the realm of drug discovery, 3-Fluoro-5-(trifluoromethyl)benzamide serves primarily as a building block or chemical intermediate. The benzamide (B126) structure is a well-established pharmacophore found in a wide array of approved drugs. Its ability to form hydrogen bonds and participate in various intermolecular interactions makes it a valuable scaffold for designing molecules that can bind effectively to biological targets.

The presence of the trifluoromethyl (-CF3) group is particularly crucial in modern drug design. This group can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the high electronegativity and lipophilicity of the -CF3 group can improve a drug's membrane permeability and binding affinity to target proteins. These properties are fundamental when designing new drug candidates with favorable pharmacokinetic profiles.

Compounds that are structurally related, such as 3,5-Bis(trifluoromethyl)benzamide, are known to be key intermediates in the synthesis of pharmaceuticals aimed at treating metabolic disorders and cancers chemimpex.com. While direct research on this compound's role is not widely published, its structural similarity suggests its potential utility in the synthesis of novel bioactive molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 207986-20-7 scbt.com |

| Molecular Formula | C8H5F4NO scbt.comlabshake.com |

| Molecular Weight | 207.13 g/mol scbt.com |

| Melting Point | 115-117 °C sigmaaldrich.com |

| Boiling Point | 197.8 ± 40.0 °C at 760 mmHg sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

Targeted Therapies

The development of targeted therapies often relies on designing small molecules that can selectively inhibit specific proteins involved in disease pathways. The benzamide scaffold is a core component of several inhibitors of poly(ADP-ribose) polymerase (PARP), a class of enzymes critical for DNA repair. PARP inhibitors have become a cornerstone of targeted cancer therapy, particularly for cancers with mutations in BRCA1 or BRCA2 genes, through a mechanism known as synthetic lethality nih.gov.

While this compound itself has not been specifically identified as a PARP inhibitor in major studies, its structure is analogous to moieties found in known PARP inhibitors. For instance, the fundamental benzamide structure is known to interact with the NAD+ binding pocket of the PARP enzyme. The exploration of various substitutions on the benzamide ring is a common strategy to optimize potency and selectivity. Therefore, this compound represents a potential candidate for investigation or a scaffold for the development of new, selective PARP inhibitors.

Development of Novel Therapeutics for Various Diseases

The potential applications for benzamide derivatives extend beyond oncology. Research into structurally similar compounds suggests a broad range of biological activities. For example, benzamide derivatives have been investigated for their neuroprotective effects, with some acting as PARP inhibitors that can attenuate neuronal damage in models of neurotoxicity nih.gov.

Furthermore, the introduction of trifluoromethyl groups into heterocyclic structures has led to the development of potent anticancer agents mdpi.com. For instance, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a compound featuring the 3,5-bis(trifluoromethyl)phenyl moiety, has demonstrated anti-cancer effects by inhibiting liver tumor growth nih.gov. These findings highlight the therapeutic potential that could be unlocked by exploring derivatives of this compound for various diseases.

Table 2: Related Benzamide Compounds in Therapeutic Research

| Compound Name | Therapeutic Area of Interest | Key Findings |

|---|---|---|

| 3,5-Bis(trifluoromethyl)benzamide | Oncology, Metabolic Disorders | Serves as a key intermediate in the synthesis of various pharmaceuticals chemimpex.com. |

| N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide | Oncology | Inhibits liver tumor growth through activation of HNF 4α and inactivation of STAT3 nih.gov. |

| Benzamide | Neuroprotection | Attenuates methamphetamine-induced dopamine neurotoxicity in mice, suggesting a role for PARP inhibition nih.gov. |

Further Elucidation of Biological Activities

Currently, there is a notable absence of comprehensive studies detailing the specific biological activities of this compound. The compound is commercially available for research purposes, indicating its use in laboratory settings, but the outcomes of such research are not yet widely disseminated in peer-reviewed literature scbt.comsigmaaldrich.com.

Future research should focus on systematic screening of this compound against various biological targets. Key areas for investigation would include:

Enzyme Inhibition Assays: Testing its inhibitory activity against clinically relevant enzymes such as PARP, kinases, and others where benzamide derivatives have shown promise.

Antiproliferative Assays: Evaluating its effect on the growth of various cancer cell lines to identify potential cytotoxic or cytostatic properties.

Antimicrobial and Antifungal Assays: Investigating its activity against pathogenic microorganisms, as other novel benzamide series have shown fungicidal properties mdpi.com.

A thorough investigation into its structure-activity relationships (SAR) by synthesizing and testing related analogues would be a critical step. This would involve modifying the positions of the fluoro and trifluoromethyl groups or introducing other substituents to understand how these changes impact biological activity. Such studies are essential to uncover the full therapeutic potential of this and related compounds and to pave the way for its potential development into a novel therapeutic agent.

Q & A

Q. Table 1: Reaction Conditions

| Step | Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Chlorination | SOCl₂ | 70°C | 4 h | 85–90 |

| Amidation | NH₄OH | 25°C | 2 h | 75–80 |

Advanced: How can crystallographic data discrepancies be resolved for fluorinated benzamides?

Answer:

Discrepancies in X-ray diffraction data (e.g., disorder in fluorine or trifluoromethyl groups) require advanced refinement strategies:

Software Tools: Use SHELXL (for small-molecule refinement) to model disorder by splitting atomic positions and applying restraints to bond lengths/angles .

Validation: Cross-check with Mercury CSD’s packing similarity analysis to compare intermolecular interactions (e.g., hydrogen bonds) against known structures in the Cambridge Structural Database (CSD) .

Twinned Data: For twinned crystals, employ SHELXL’s twin refinement options (e.g., BASF parameter) to account for overlapping diffraction patterns .

Example Workflow:

- Refine initial model using SHELXL.

- Validate hydrogen-bonding networks with Mercury’s "Materials Module."

- Compare final structure to analogous compounds (e.g., 3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide) to confirm geometric parameters .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

- ¹⁹F NMR: Identify fluorine environments (δ ≈ -60 ppm for CF₃, -110 ppm for aromatic F) and confirm substitution patterns .

- ¹H NMR: Detect aromatic protons (e.g., splitting patterns for para/meta substituents).

- IR Spectroscopy: Confirm amide C=O stretch (~1650–1680 cm⁻¹) and absence of carboxylic acid O-H peaks.

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and isotopic patterns (e.g., chlorine/bromine analogs in related compounds) .

Q. Table 2: Key Spectroscopic Data

| Technique | Expected Signals |

|---|---|

| ¹⁹F NMR | -60.5 ppm (CF₃), -109.8 ppm (Ar-F) |

| IR | 1675 cm⁻¹ (C=O) |

| HRMS | m/z 236.0452 (C₈H₅F₄NO⁺) |

Advanced: How to design SAR studies for trifluoromethyl/fluoro-substituted benzamides in enzyme inhibition?

Answer:

Target Selection: Focus on enzymes sensitive to fluorine’s electronegativity (e.g., bacterial phosphopantetheinyl transferases, as seen in related pyridinyl-benzamide analogs) .

Analog Synthesis: Modify substituents (e.g., replace CF₃ with Cl or Br; vary fluorine position) and test inhibition potency.

Biochemical Assays:

- Measure IC₅₀ values using fluorescence-based assays.

- Perform crystallography to map binding interactions (e.g., CF₃ groups in hydrophobic pockets) .

Key Insight:

- Fluorine’s electron-withdrawing effect enhances binding to polar active sites but may reduce solubility. Balance logP (e.g., ≤3.5) via substituent tuning .

Advanced: How to address conflicting solubility data in fluorinated benzamides?

Answer:

Conflicting solubility reports often arise from polymorphic forms or residual solvents:

Polymorph Screening: Use solvent-drop grinding with DMSO/water to isolate stable forms.

Thermal Analysis: DSC/TGA to identify hydrate/anhydrate transitions.

Particle Size: Reduce particle size via milling to enhance apparent solubility .

Case Study:

- 3-Chloro-5-(trifluoromethyl)benzoic acid (analog) shows 20% higher solubility in ethanol after recrystallization due to reduced crystal lattice energy .

Basic: What purification strategies are effective for fluorinated benzamides?

Answer:

- Column Chromatography: Use silica gel with ethyl acetate/hexane (1:3) for polar impurities.

- Recrystallization: Optimize solvent pairs (e.g., dichloromethane/hexane) to remove halogenated byproducts.

- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients for high-purity isolates (>99%) .

Advanced: How to analyze metabolic stability of fluorinated benzamides in vitro?

Answer:

Microsomal Incubation: Use liver microsomes (human/rat) with NADPH cofactor.

LC-MS/MS: Quantify parent compound depletion over 60 minutes.

CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Data Interpretation:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.